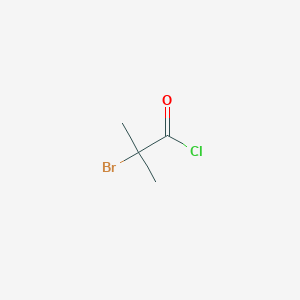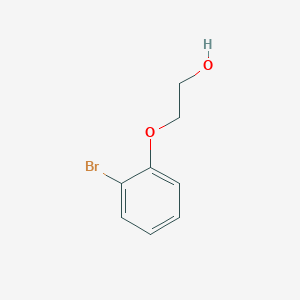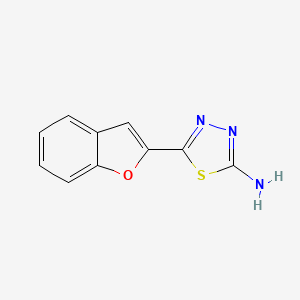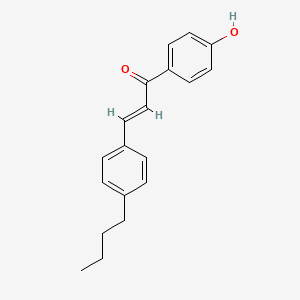
3-Bromo-1,10-phénanthroline
Vue d'ensemble
Description
3-Bromo-1,10-phenanthroline is an important organic compound widely used in various fields of chemistry and industry. It is a derivative of 1,10-phenanthroline, which is known for its strong coordination properties with metal ions. The bromine substitution at the third position enhances its reactivity and makes it a valuable ligand in coordination chemistry.
Applications De Recherche Scientifique
3-Bromo-1,10-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
3-Bromo-1,10-phenanthroline is a versatile compound that primarily targets metal ions, particularly transition and lanthanide metals . It forms stable complexes with these metals, which are widely studied across many fields of chemistry, physics, biology, and medicine .
Mode of Action
The compound interacts with its targets through the formation of complexes. For instance, it can form water-soluble optical sensors based on ruthenium (II) tris (diimine) complexes . The interaction results in complexes that exhibit high molar absorptivity and are emissive in aqueous media .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-1,10-phenanthroline are primarily related to the detection of various analytes. The structure of the complexes it forms can be easily adapted for the detection of various analytes by modification of amine groups . For example, the emissive complex Ru(N2P2phen) is suitable for the dual-channel (spectrophotometry and luminescence) selective detection of Cu 2+ ions at physiological pH levels .
Result of Action
The molecular and cellular effects of 3-Bromo-1,10-phenanthroline’s action are largely dependent on the specific complexes it forms. For instance, in the case of the Ru(N2P2phen) complex, it enables the selective detection of Cu 2+ ions, with limits of detection by spectrophotometry and fluorescence spectroscopy equal to 9 and 6 μM, respectively . This is lower than the action level in drinking water for copper as prescribed by the US Environmental Protection Agency .
Action Environment
The action, efficacy, and stability of 3-Bromo-1,10-phenanthroline are influenced by various environmental factors. For instance, the formation of its complexes is often carried out in aqueous media . Moreover, the detection of analytes using its complexes can be influenced by the pH level of the environment
Analyse Biochimique
Biochemical Properties
3-Bromo-1,10-phenanthroline plays a significant role in biochemical reactions, particularly as an inhibitor of metallopeptidases. It interacts with enzymes such as carboxypeptidase A by chelating the metal ions required for their catalytic activity, thus rendering the enzyme inactive . This compound primarily targets zinc metallopeptidases but has a lower affinity for calcium . The interaction involves the removal and chelation of the metal ion, leading to the formation of an inactive apoenzyme.
Cellular Effects
3-Bromo-1,10-phenanthroline affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting metallopeptidases, which are crucial for protein degradation and processing . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of metallopeptidases can lead to the accumulation of specific peptides, which may alter signaling pathways and gene expression patterns.
Molecular Mechanism
The molecular mechanism of 3-Bromo-1,10-phenanthroline involves its ability to chelate metal ions, particularly zinc, in metallopeptidases . By binding to the metal ion, it prevents the enzyme from performing its catalytic function. This chelation process involves the nitrogen atoms of the phenanthroline ring coordinating with the metal ion, forming a stable complex that inhibits enzyme activity. Additionally, this compound can induce changes in gene expression by affecting the stability and activity of transcription factors that require metal ions for their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1,10-phenanthroline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions . Its activity may decrease over time due to potential degradation or interaction with other compounds in the experimental setup. Long-term exposure to 3-Bromo-1,10-phenanthroline can lead to sustained inhibition of metallopeptidases, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-Bromo-1,10-phenanthroline vary with different dosages in animal models. At lower doses, the compound effectively inhibits metallopeptidases without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.
Metabolic Pathways
3-Bromo-1,10-phenanthroline is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity . By chelating these metal ions, the compound can alter metabolic flux and metabolite levels. For example, the inhibition of metallopeptidases can lead to the accumulation of specific peptides and proteins, affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, 3-Bromo-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to chelate metal ions also influences its distribution, as it may preferentially accumulate in areas with high concentrations of target metal ions.
Subcellular Localization
3-Bromo-1,10-phenanthroline exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with metallopeptidases and other metal-dependent enzymes, influencing their activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with bromine in the presence of a catalyst such as sulfur dichloride and pyridine. This method is preferred due to its simplicity and efficiency . Another method involves the use of nitrobenzene as a solvent and bromine as the brominating agent at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Bromo-1,10-phenanthroline often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1,10-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coordination Reactions: Metal salts like iron(II) chloride or copper(II) sulfate are used under mild conditions to form metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenanthrolines can be obtained.
Metal Complexes: Complexes such as iron(II) tris(3-bromo-1,10-phenanthroline) are formed, which have applications in electropolymerization and catalysis.
Comparaison Avec Des Composés Similaires
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3-Bromo-1,10-phenanthroline is unique due to its single bromine substitution, which provides a balance between reactivity and stability. In contrast, compounds with multiple bromine substitutions, such as 3,8-dibromo-1,10-phenanthroline, exhibit higher reactivity but may be less stable .
Propriétés
IUPAC Name |
3-bromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZHFGJIVKDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447074 | |
| Record name | 3-bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66127-01-3 | |
| Record name | 3-Bromo-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66127-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Phenanthroline, 3-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Anthra[2,3-c]furan-1,3-dione](/img/structure/B1278949.png)







![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)




